6-Amino-2-naphthoic acid
Overview
Description
6-Amino-2-naphthoic acid is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, characterized by the presence of an amino group at the 6th position and a carboxylic acid group at the 2nd position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-2-naphthoic acid can be synthesized through several methods. One common synthetic route involves the nitration of benzothiophene in the presence of sulfuric acid and nitric acid to produce a nitrated product. This product is then reduced to yield this compound . Another method involves reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite, followed by a diazotization reaction and subsequent reaction with copper bromide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
Major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds .
Scientific Research Applications
6-Amino-2-naphthoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-amino-2-naphthoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-naphthoic acid: Similar structure but with a hydroxyl group instead of an amino group.
5-Amino-2-naphthalenesulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
6-Fluoro-2-naphthoic acid: Similar structure but with a fluorine atom instead of an amino group.
Uniqueness
6-Amino-2-naphthoic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
6-aminonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTPZUIIYNYZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370055 | |
Record name | 6-Amino-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116668-47-4 | |
Record name | 6-Amino-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-2-naphthoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 6-amino-2-naphthoic acid monohydrate?
A1: The crystal structure of this compound monohydrate is primarily defined by the interaction between this compound molecules and water molecules. The acid molecules form dimers through O—H⋯O hydrogen bonds []. These dimers then interact with chains of water molecules, also connected via hydrogen bonds, to create a three-dimensional framework [].
Q2: Can you describe a method for synthesizing this compound?
A2: Two methods are described in the provided research:
- Method 1: Via 6-Bromo-2-naphthylamine: This method is considered convenient and yields a satisfactory amount of the desired compound [].
- Method 2: Via 6-Nitro-2-naphthylamine: While this method is easier to carry out, it suffers from a low yield of 6-nitro-2-naphthylamine during the nitration of 2-naphthylamine [].
Q3: Is there a more efficient and cost-effective method for producing 6-bromo-2-naphthoic acid?
A3: Yes, a method utilizing this compound as an intermediary has been proposed []. This method involves:
- Reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to produce this compound [].
- Diazotizing the synthesized this compound [].
- Reacting the diazotized compound with copper bromide in an acidic environment to yield 6-bromo-2-naphthoic acid [].
Q4: Is there any information available about the potential applications of this compound?
A4: While the provided research focuses on the structure and synthesis of this compound and related compounds, one article mentions that 6-bromo-2-naphthoic acid, which can be synthesized from this compound, has potential applications as a raw material in the pharmaceutical and agricultural industries []. Further research is needed to explore the specific applications and properties of this compound itself.
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